![molecular formula C21H20N4O5S2 B5057688 ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)
ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate
Overview
Description
The compound “ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate” is a complex organic molecule. It contains several functional groups, including an ethyl ester, a cyano group, an oxadiazole ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The InChI string for this compound isInChI=1S/C21H20N4O5S2/c1-4-28-15-9-7-6-8-13(15)18-24-25-21(30-18)31-11-16(26)23-19-14(10-22)12(3)17(32-19)20(27)29-5-2/h6-9H,4-5,11H2,1-3H3,(H,23,26)
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, cyanoacetohydrazides can react at several sites with both nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a molecular formula ofC21H20N4O5S2
and an average mass of 551.677 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also available .
Scientific Research Applications
Pharmacological Activities
- Cytotoxic Evaluation of Derivatives : Novel derivatives of 1,3,4-oxadiazoles, which are closely related to the compound , were synthesized and their anticancer properties were evaluated. This suggests potential pharmacological applications for such compounds (Adimule et al., 2014).
- Synthesis and Anti-Proliferative Screening : Similar thiazole compounds were synthesized and tested for anticancer activity against breast cancer cells, indicating a potential application in cancer treatment (Sonar et al., 2020).
Industrial and Analytical Applications
- Characterization for Industrial Applications : Thio-1,3,4-oxadiazol-2-yl derivatives were synthesized for industrial applications. The characteristics of these compounds, including their chemical structure and thermal stability, were studied, pointing to their potential in various industrial applications (Shafi et al., 2021).
Antimicrobial Activities
- Synthesis with Antimicrobial Activities : The synthesis of thiazoles and their fused derivatives, which include structures similar to the compound , were found to have antimicrobial activities. This indicates a potential use in the development of new antimicrobial agents (Wardkhan et al., 2008).
Chelating Properties
- Transition Metal Chelates Derived from Benzofuran-1,3,4-Oxadiazole : Novel ligands, including 1,3,4-oxadiazole derivatives, were synthesized and evaluated for their chelating properties. This research suggests the potential application of such compounds in the field of coordination chemistry (Varde & Acharya, 2017).
properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-4-28-15-9-7-6-8-13(15)18-24-25-21(30-18)31-11-16(26)23-19-14(10-22)12(3)17(32-19)20(27)29-5-2/h6-9H,4-5,11H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYIWJHFGIBIIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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